![molecular formula C43H24N2O6 B15013951 3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of aromatic primary amines with maleic anhydride derivatives, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
Wissenschaftliche Forschungsanwendungen
3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other materials due to its stable aromatic structure and reactivity.
Wirkmechanismus
The mechanism by which 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities and biological activities.
Isoindoline-1,3-diones: These compounds, characterized by the isoindoline nucleus and carbonyl groups, have diverse chemical reactivity and applications.
Uniqueness: 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in multiple fields of research.
Eigenschaften
Molekularformel |
C43H24N2O6 |
|---|---|
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
3,5-bis(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C43H24N2O6/c46-39-33-21-26-15-7-9-17-31(26)35(24-11-3-1-4-12-24)37(33)41(48)44(39)29-19-28(43(50)51)20-30(23-29)45-40(47)34-22-27-16-8-10-18-32(27)36(38(34)42(45)49)25-13-5-2-6-14-25/h1-23H,(H,50,51) |
InChI-Schlüssel |
NJTAQLLLWZZOMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC(=CC(=C5)C(=O)O)N6C(=O)C7=CC8=CC=CC=C8C(=C7C6=O)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15013877.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013885.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(pyridin-3-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15013891.png)
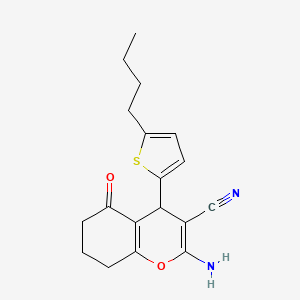
![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15013903.png)
![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)
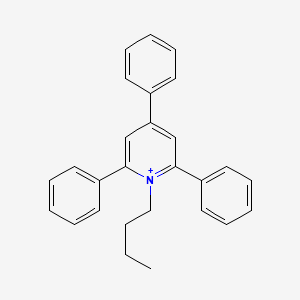
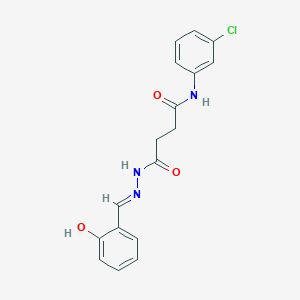
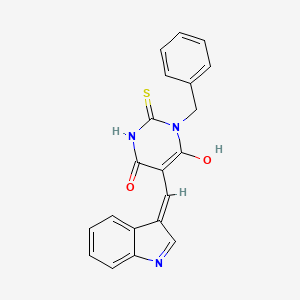
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)
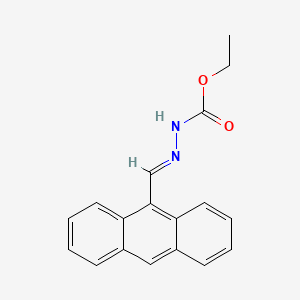
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
